JZP-361
JZP-361
JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.
Brand Name:
Vulcanchem
CAS No.:
1680193-80-9
VCID:
VC0531508
InChI:
InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
SMILES:
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Molecular Formula:
C22H20ClN5O
Molecular Weight:
405.87
JZP-361
CAS No.: 1680193-80-9
Inhibitors
VCID: VC0531508
Molecular Formula: C22H20ClN5O
Molecular Weight: 405.87
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1680193-80-9 |
---|---|
Product Name | JZP-361 |
Molecular Formula | C22H20ClN5O |
Molecular Weight | 405.87 |
IUPAC Name | [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Standard InChI | InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2 |
Standard InChIKey | GAVZCGTYRWKKDV-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 |
Appearance | Solid powder |
Description | JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | JZP-361; JZP 361; JZP361; |
Reference | 1: Patel JZ, Ahenkorah S, Vaara M, Staszewski M, Adams Y, Laitinen T, Navia-Paldanius D, Parkkari T, Savinainen JR, Walczyński K, Laitinen JT, Nevalainen TJ. Loratadine analogues as MAGL inhibitors. Bioorg Med Chem Lett. 2015 Apr 1;25(7):1436-42. doi: 10.1016/j.bmcl.2015.02.037. Epub 2015 Feb 24. PubMed PMID: 25752982. |
PubChem Compound | 102596130 |
Last Modified | Nov 11 2021 |
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